1-Amino-3-(benzenesulfonyl)propan-2-ol
Description
Significance of Sulfonyl-Containing Amino Alcohols in Chemical Research
Sulfonyl-containing compounds, particularly sulfonamides and sulfones, represent a vital class of molecules in medicinal chemistry and organic synthesis. nih.gov The sulfonyl group is a strong electron-withdrawing group and a good hydrogen bond acceptor, which allows it to interact effectively with biological targets like enzymes and receptors. nih.gov This has led to the development of numerous drugs containing this functional group. When incorporated into an amino alcohol framework, the resulting sulfonyl-containing amino alcohol can serve multiple purposes.
In the field of asymmetric synthesis, chiral N-sulfonylated amino alcohols have proven to be effective ligands for catalysts. researchgate.netresearchgate.net For instance, they have been successfully used in the enantioselective addition of organozinc reagents to aldehydes and the enantioselective reduction of prochiral ketones. researchgate.netresearchgate.net The sulfonyl group can help in creating a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of the reaction to produce optically active products with high enantiomeric excess. researchgate.net
Furthermore, the structural motif is explored in drug discovery. The sulfonyl group can modulate the pharmacokinetic properties of a molecule, while the amino alcohol portion can mimic the structure of amino acids or other endogenous compounds, leading to interactions with various biological pathways. nih.gov Sulfonamides and sulfones have been investigated as inhibitors of enzymes such as protein tyrosine phosphatase 1B and aldose reductase, which are relevant targets for conditions like diabetes and its complications. nih.gov
Historical Context of Related Architectures in Synthetic Chemistry
The vicinal amino alcohol (or β-amino alcohol) is a cornerstone structural motif in synthetic chemistry, found in a vast array of natural products, pharmaceuticals, and chiral auxiliaries. researchgate.netrsc.org Historically, the synthesis of enantiomerically pure vicinal amino alcohols heavily relied on the use of the "chiral pool"—naturally occurring, enantiopure compounds like amino acids and carbohydrates. researchgate.net Amino acids were particularly common starting materials, providing a readily available source of chirality. rsc.org
However, relying on the chiral pool limited the diversity of accessible structures. This spurred considerable research efforts toward the development of asymmetric methods for synthesizing β-amino alcohols. A significant breakthrough in this area was the Sharpless asymmetric aminohydroxylation, which allows for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity. Other strategies involve the diastereoselective reduction of α-amino ketones or the ring-opening of chiral aziridines or epoxides. scispace.comorganic-chemistry.org The development of N-tert-butanesulfinyl imines has also provided a powerful and versatile method for the stereoselective synthesis of vicinal amino alcohols. acs.orgnih.gov These advancements have greatly expanded the chemist's toolbox, enabling the synthesis of a wide range of structurally diverse and enantiomerically pure amino alcohols for various applications. researchgate.net
Scope and Objectives of Research on 1-Amino-3-(benzenesulfonyl)propan-2-ol
While dedicated studies on 1-Amino-3-(benzenesulfonyl)propan-2-ol are sparse, the objectives of research into this and structurally similar molecules can be inferred from the known utility of its constituent parts. A primary objective would be to explore its potential as a chiral ligand in asymmetric catalysis. The synthesis of both enantiomers of the compound would be a key goal, allowing for their testing in reactions like asymmetric reductions, additions, and cyclizations to determine their effectiveness in inducing stereoselectivity.
A second major area of research would involve its evaluation as a building block in medicinal chemistry. The combination of the phenylsulfone and amino alcohol moieties suggests it could be a scaffold for creating libraries of new compounds for biological screening. Research would aim to synthesize derivatives and test their activity against various therapeutic targets, leveraging the known bioactivity of sulfonyl compounds. nih.gov
Finally, fundamental research would focus on developing efficient and stereoselective synthetic routes to 1-Amino-3-(benzenesulfonyl)propan-2-ol itself. Objectives would include optimizing reaction conditions, maximizing yields, and establishing methods to control the stereochemistry of the two chiral centers within the molecule. Such synthetic studies are foundational for enabling any further investigation into the compound's applications.
Properties
IUPAC Name |
1-amino-3-(benzenesulfonyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULXRKJDACCRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Amino 3 Benzenesulfonyl Propan 2 Ol
Chemo- and Regioselective Synthetic Approaches
Chemo- and regioselectivity are paramount in the synthesis of polyfunctional molecules like 1-amino-3-(benzenesulfonyl)propan-2-ol to ensure that reactions occur at the desired functional group and position.
Multicomponent Reactions Incorporating 1-Amino-3-(benzenesulfonyl)propan-2-ol Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules. While no MCR has been specifically reported for 1-amino-3-(benzenesulfonyl)propan-2-ol, analogous three-component reactions for the synthesis of β-amino sulfones or β-amido sulfones are well-documented. acs.orgrsc.org
A hypothetical MCR approach could involve the reaction of an aldehyde, an amine, and a sulfonyl-containing precursor. For instance, a Mannich-type reaction involving an enolizable ketone bearing a benzenesulfonyl group, an aldehyde, and ammonia (B1221849) could theoretically construct the desired carbon skeleton. More advanced radical-mediated MCRs have been developed for the aminosulfonylation of alkenes, which could also be adapted. acs.org A general scheme for such a reaction is the combination of an alkene, a source of sulfur dioxide, and an amine under radical conditions.
Table 1: Components for a Hypothetical Multicomponent Synthesis of a β-Amino Sulfone Scaffold
| Component Type | Example Reactant | Role in Final Structure |
|---|---|---|
| Alkene Precursor | Allyl alcohol | Provides the propan-2-ol backbone |
| Sulfonyl Source | Sodium benzenesulfinate (B1229208) | Introduces the benzenesulfonyl group |
| Amine Source | Ammonia or Benzylamine | Provides the amino group |
This approach highlights the potential for rapid assembly of the core structure, though optimization would be required to control selectivity and yield.
Ring-Opening Reactions in the Synthesis of 1-Amino-3-(benzenesulfonyl)propan-2-ol Scaffolds
The most direct and widely employed strategy for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides. researchgate.netresearchgate.net For the synthesis of 1-amino-3-(benzenesulfonyl)propan-2-ol, the logical precursor would be 2-((phenylsulfonyl)methyl)oxirane . The reaction involves the attack of an amine nucleophile, such as ammonia or a protected amine equivalent, on one of the epoxide's carbon atoms.
This reaction is governed by the SN2 mechanism, which typically results in an inversion of stereochemistry if the attacked carbon is a chiral center. researchgate.net The key challenge is controlling regioselectivity. In neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. jsynthchem.com In the case of 2-((phenylsulfonyl)methyl)oxirane, this would be the terminal carbon, leading to the desired 1-amino-2-ol product. Acidic conditions can alter this selectivity but are often unnecessary for simple amines. jsynthchem.comrsc.org
Table 2: Representative Conditions for Regioselective Ring-Opening of Epoxides with Amines
| Epoxide Substrate | Amine Nucleophile | Catalyst/Solvent | Regioselectivity | Yield | Reference |
|---|---|---|---|---|---|
| Styrene Oxide | Aniline | Acetic Acid (Solvent-free) | Attack at benzylic carbon | High | researchgate.net |
| Propylene Oxide | Aniline | Silica-bonded S-sulfonic acid | Attack at less hindered carbon | High | scielo.org.mx |
| Glycidyl Phenyl Ether | p-Toluidine | None (Solvent-free) | Attack at terminal carbon | High | scielo.org.mx |
This methodology is highly reliable for accessing the 1-amino-3-(benzenesulfonyl)propan-2-ol scaffold from its corresponding epoxide precursor.
Functional Group Interconversions Leading to 1-Amino-3-(benzenesulfonyl)propan-2-ol
Functional group interconversion (FGI) provides an alternative pathway where the carbon skeleton is assembled first, followed by the manipulation of functional groups to yield the final product. slideshare.netvanderbilt.edu A plausible FGI route to 1-amino-3-(benzenesulfonyl)propan-2-ol could start from a readily available precursor like 3-chloro-1,2-propanediol (B139630).
A potential synthetic sequence is as follows:
Sulfone Installation: Nucleophilic substitution of the chloride in 3-chloro-1,2-propanediol with sodium benzenesulfinate to form 3-(benzenesulfonyl)propane-1,2-diol.
Selective Activation of Primary Alcohol: The primary hydroxyl group at the C1 position can be selectively converted into a good leaving group, such as a tosylate or mesylate, in the presence of the secondary hydroxyl at C2.
Introduction of the Amino Group: The leaving group is then displaced by an amine precursor, typically sodium azide (B81097) (NaN₃), followed by reduction. The use of azide ensures a clean SN2 reaction without the side reactions common with direct amination.
Reduction to Amine: The resulting azide is cleanly reduced to the primary amine using standard methods like catalytic hydrogenation (H₂/Pd-C) or treatment with lithium aluminum hydride (LiAlH₄), yielding the final product. vanderbilt.edu
Table 3: Common Reagents for Key Functional Group Interconversions
| Transformation | Reagent(s) | Notes |
|---|---|---|
| Alcohol to Sulfonate Ester | TsCl, pyridine (B92270) or MsCl, Et₃N | Activates alcohol as a leaving group. |
| Sulfonate Ester to Azide | Sodium azide (NaN₃) in DMF | SN2 displacement introduces the nitrogen precursor. |
| Azide to Amine | H₂, Pd/C or LiAlH₄ or PPh₃, H₂O | Reduction of the azide to the primary amine. |
Stereoselective and Asymmetric Synthesis of 1-Amino-3-(benzenesulfonyl)propan-2-ol Enantiomers
Since the C2 carbon of 1-amino-3-(benzenesulfonyl)propan-2-ol is a stereocenter, controlling its absolute configuration is crucial for applications where enantiomeric purity is required.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed. For synthesizing a chiral β-amino alcohol, a common strategy involves the diastereoselective addition of a nucleophile to an imine derived from a chiral auxiliary.
A particularly effective class of auxiliaries for amine synthesis are the N-tert-butanesulfinamides, developed by Ellman. nih.govyale.edu A chiral N-tert-butanesulfinyl imine can be reacted with an enolate or other nucleophile, where the bulky sulfinyl group effectively shields one face of the imine, leading to highly diastereoselective addition. nih.gov
A hypothetical route for 1-amino-3-(benzenesulfonyl)propan-2-ol:
Precursor Synthesis: Prepare an aldehyde precursor such as 2-(benzenesulfonyl)acetaldehyde.
Imine Formation: Condense the aldehyde with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.
Diastereoselective Addition: Perform a Reformatsky-type or aldol-type addition to the imine to install the hydroxyl group and set the two adjacent stereocenters.
Auxiliary Removal: Cleave the N-S bond under mild acidic conditions to release the enantiomerically enriched amino alcohol.
Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Reaction | Stereocontrol Mechanism |
|---|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | Diastereoselective enolate alkylation | Steric hindrance from substituent directs incoming electrophile. wikipedia.org |
| (R/S)-tert-Butanesulfinamide | Synthesis of chiral amines | Diastereoselective addition to N-sulfinyl imines | Coordination of the nucleophile to the sulfinyl oxygen and steric hindrance. nih.gov |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones/aldehydes | Diastereoselective alkylation of hydrazone-derived aza-enolates | Steric shielding by the pyrrolidine (B122466) ring. |
Asymmetric Catalysis in the Formation of 1-Amino-3-(benzenesulfonyl)propan-2-ol
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries. Relevant strategies include asymmetric hydrogenation, aminohydroxylation, or catalytic cross-couplings.
A powerful modern approach involves the chromium-catalyzed asymmetric cross aza-Pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgwestlake.edu.cn This method constructs β-amino alcohols with high diastereo- and enantioselectivity. A chiral chromium catalyst selectively reduces an N-sulfonyl imine to generate an α-amino radical, which is then trapped by the catalyst and adds stereoselectively to an aldehyde. organic-chemistry.org
For the target molecule, this could be adapted by reacting an N-(benzenesulfonyl)imine with a suitable aldehyde under the influence of a chiral chromium-ligand complex. Alternatively, the diastereoselective reduction of a β-amino ketone precursor, (e.g., 1-amino-3-(benzenesulfonyl)propan-2-one), using a chiral catalyst system (e.g., Rh-BINAP or Ir-amino acid complexes) is a well-established method for producing syn- or anti-γ-amino alcohols, a related structural motif. rsc.org
Table 5: Examples of Asymmetric Catalysis for β-Amino Alcohol Synthesis
| Reaction Type | Catalyst System (Metal/Ligand) | Substrates | Stereoselectivity | Reference |
|---|---|---|---|---|
| Cross Aza-Pinacol Coupling | Cr / Chiral Ligand | Aldehydes + N-Sulfonyl Imines | High dr and ee | organic-chemistry.orgwestlake.edu.cn |
| Asymmetric Transfer Hydrogenation | Ir / α-Amino Acid Amide | β-Amino Ketones | High dr (for anti-products) | rsc.org |
| Asymmetric Hydrogenation | Rh / BINAP | β-Amino Ketones | High dr (for syn-products) | rsc.org |
These catalytic methods represent the state-of-the-art in producing enantiomerically pure amino alcohols and could be effectively applied to the synthesis of the chiral enantiomers of 1-amino-3-(benzenesulfonyl)propan-2-ol.
Deracemization Strategies for 1-Amino-3-(benzenesulfonyl)propan-2-ol
Achieving high enantiomeric purity is critical for the application of chiral molecules. Deracemization, which converts a racemic mixture into a single enantiomer, is a key strategy. For amino alcohols like 1-Amino-3-(benzenesulfonyl)propan-2-ol, both classical and enzymatic resolution techniques are prominent.
One established method involves the formation of diastereomeric salts using a chiral resolving agent, such as di-O-acetyl-(+)-tartaric acid anhydride (B1165640) or di-O-benzoyl-(+)-tartaric acid anhydride. researchgate.net This process, applied to similar compounds like racemic 1-amino-2-propanol, allows for the separation of the diastereomers through fractional crystallization, followed by hydrolysis to yield the desired enantiomerically enriched amino alcohol. researchgate.net
Enzymatic kinetic resolution represents a more modern and highly selective approach. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amino alcohol, leaving the other unreacted. For instance, in the resolution of a related building block, 1-(isopropylamine)-3-phenoxy-2-propanol, various lipases have been tested for their efficacy. mdpi.com The acetylated enantiomer can then be easily separated from the unreacted enantiomer. Factors such as the choice of enzyme, the acylating agent, and the reaction medium are crucial for achieving high enantioselectivity. mdpi.com
Table 1: Factors Influencing Enzymatic Kinetic Resolution of Amino Alcohols
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Enzyme | Lipase from Candida rugosa | High enantioselectivity (E-value > 60) | mdpi.com |
| Acylating Agent | Isopropenyl acetate | Favorable acyl donor for the reaction | mdpi.com |
| Reaction Medium | Toluene with an ionic liquid ([EMIM][BF4]) | Two-phase system enhances enantioselectivity | mdpi.com |
| Incubation Time | Up to 240 hours | Prolonged time required to achieve high conversion and enantiomeric excess | mdpi.com |
Green Chemistry Principles in 1-Amino-3-(benzenesulfonyl)propan-2-ol Synthesis
The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Aqueous Methodologies
A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often referred to as "grindstone chemistry" or mechanochemistry, offer a compelling alternative. ijcmas.com This technique involves the grinding of solid reactants, sometimes with a catalytic amount of an acid, to initiate the reaction. ijcmas.com For the synthesis of related 1-aminoalkyl-2-naphthols, this one-pot, three-component method has proven to be energy-efficient, rapid, and high-yielding, with the primary advantage of operational simplicity and an easy work-up. ijcmas.com Such an approach could conceivably be adapted for the synthesis of 1-Amino-3-(benzenesulfonyl)propan-2-ol.
The use of water as a solvent is another cornerstone of green chemistry. The synthesis of amino alcohols can be achieved through the ring-opening of epoxides with amines. A relevant patent describes a method for preparing 3-amino-1,2-propanediol (B146019) using epichlorohydrin (B41342) and aqueous ammonia. google.com This process highlights the feasibility of using water as the reaction medium for aminolysis, which improves safety and reduces the environmental burden associated with organic solvents. google.com
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is central to sustainable synthesis. In the context of producing chiral amino alcohols, both biocatalysts and novel heterogeneous catalysts are of high importance.
As mentioned, enzymes (biocatalysts) like lipases are highly effective for the enantioselective synthesis of these compounds. mdpi.com Their biodegradability, high selectivity, and ability to operate under mild conditions make them an excellent green alternative to traditional chemical catalysts.
In non-enzymatic approaches, the focus is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing waste and cost. For the synthesis of amino alcohols, this includes the development of catalysts for key steps such as the asymmetric aminohydroxylation of olefins or the enantioselective ring-opening of epoxides. While specific catalysts for 1-Amino-3-(benzenesulfonyl)propan-2-ol are not widely documented, the general trend in the field is moving towards metal-organic frameworks (MOFs), supported metal nanoparticles, and organocatalysts that offer high activity and recyclability for the synthesis of complex chiral molecules.
Chemical Transformations and Derivatization of 1 Amino 3 Benzenesulfonyl Propan 2 Ol
Reactions Involving the Amine Functionality
The primary amino group in 1-amino-3-(benzenesulfonyl)propan-2-ol is a potent nucleophile, readily participating in reactions such as amidation, sulfonamidation, alkylation, and acylation. These transformations are fundamental in modifying the compound's structure and properties.
Amidation and Sulfonamidation Reactions
The primary amine can be readily converted into amide or sulfonamide linkages, which are prevalent motifs in medicinal chemistry. nih.gov
Amidation: The formation of an amide bond is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). This N-acylation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl). google.com
Sulfonamidation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. This reaction is a common strategy for protecting the amino group or for synthesizing compounds with specific biological activities, as the sulfonamide group is a key feature in many pharmaceutical agents. acs.org
| Reaction Type | Reagent | Product | Typical Conditions |
| Amidation | Acetyl chloride | N-(3-(benzenesulfonyl)-2-hydroxypropyl)acetamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine), 0 °C to RT |
| Amidation | Benzoic anhydride | N-(3-(benzenesulfonyl)-2-hydroxypropyl)benzamide | Aprotic solvent, Base, RT |
| Sulfonamidation | p-Toluenesulfonyl chloride | N-(3-(benzenesulfonyl)-2-hydroxypropyl)-4-methylbenzenesulfonamide | Pyridine (B92270) or aqueous base (Schotten-Baumann conditions) |
| Sulfonamidation | Methanesulfonyl chloride | N-(3-(benzenesulfonyl)-2-hydroxypropyl)methanesulfonamide | Aprotic solvent, Base, 0 °C to RT |
Alkylation and Acylation of the Amino Group
Direct alkylation or acylation of the amino group introduces new carbon-based substituents, further diversifying the molecular structure.
Alkylation: N-alkylation can be achieved through several methods. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to mono- and di-alkylated products. However, controlling the degree of alkylation can be challenging. A more controlled method for mono-alkylation is reductive amination, which involves the initial formation of a Schiff base (imine) with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride. Advanced methods such as hydrogen-borrowing catalysis, which uses alcohols as alkylating agents with a metal catalyst, offer an environmentally benign alternative. researchgate.net For 1,3-amino alcohols specifically, a selective mono-N-alkylation can be achieved by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org
Acylation: This process is similar to amidation and involves the reaction of the amine with an acylating agent to form an N-acyl derivative. This transformation is often used as a protecting group strategy in multi-step syntheses.
| Reaction Type | Reagent(s) | Product (Mono-substituted) | Typical Conditions |
| Alkylation | Methyl iodide | 3-(Benzenesulfonyl)-1-(methylamino)propan-2-ol | Polar solvent, Base (e.g., K₂CO₃) |
| Reductive Amination | Benzaldehyde, then NaBH₄ | 3-(Benzenesulfonyl)-1-(benzylamino)propan-2-ol | Methanol, RT |
| Hydrogen-Borrowing | Ethanol, Iridium catalyst | 3-(Benzenesulfonyl)-1-(ethylamino)propan-2-ol | High temperature, Base |
| Acylation | Acetic anhydride | N-(3-(benzenesulfonyl)-2-hydroxypropyl)acetamide | Aprotic solvent, Base |
Formation of Heterocyclic Scaffolds from the Amine
The presence of both an amine and a hydroxyl group in a 1,3-relationship allows 1-amino-3-(benzenesulfonyl)propan-2-ol to serve as a precursor for various heterocyclic systems. A prominent example is the formation of 1,3-oxazolidine derivatives. This reaction occurs through condensation with an aldehyde or a ketone. nih.gov The reaction typically proceeds in two steps: first, the primary amine reacts with the carbonyl compound to form a Schiff base (imine) intermediate. Second, the hydroxyl group performs an intramolecular nucleophilic attack on the imine carbon, leading to cyclization and the formation of the five-membered oxazolidine (B1195125) ring. nih.gov This transformation is often reversible and can be driven to completion by removing the water formed during the reaction.
Reactions Involving the Hydroxyl Functionality
The secondary hydroxyl group is less nucleophilic than the primary amine but can undergo a range of important chemical transformations, including esterification, etherification, and oxidation. To achieve selectivity, the more reactive amino group often needs to be protected first.
Esterification and Etherification of the Hydroxyl Group
Esterification: The conversion of the secondary alcohol to an ester (O-acylation) is a common transformation. Due to the higher nucleophilicity of the amine, direct acylation of 1-amino-3-(benzenesulfonyl)propan-2-ol typically results in N-acylation. To achieve selective O-acylation, the amino group must be temporarily deactivated. A standard method involves performing the reaction in a strong acid medium (e.g., trifluoroacetic acid or by using the amino alcohol hydrochloride salt). nih.gov Under these conditions, the amine is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing the acylating agent (e.g., an acyl chloride or anhydride) to react selectively with the hydroxyl group. nih.govtandfonline.comtandfonline.com
Etherification: Formation of an ether at the secondary alcohol position is generally accomplished via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. chemistrytalk.orgmasterorganicchemistry.com For a substrate like 1-amino-3-(benzenesulfonyl)propan-2-ol, direct application is problematic as a strong base would preferentially deprotonate the more acidic N-H bond. Therefore, a protection-deprotonation-alkylation sequence is required. The amino group is first protected (e.g., as a carbamate (B1207046) or amide). Subsequently, a strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide or tosylate in an Sₙ2 reaction to yield the desired ether. google.com
| Reaction Type | Reagent(s) | Product | Notes on Selectivity |
| Esterification | Benzoyl chloride, HCl | 1-Amino-3-(benzenesulfonyl)propyl-2-yl benzoate | Reaction is performed on the hydrochloride salt of the starting material to protect the amine. tandfonline.com |
| Etherification | 1. Boc₂O2. NaH3. Benzyl bromide | tert-Butyl (3-(benzenesulfonyl)-2-(benzyloxy)propyl)carbamate | Requires N-protection prior to deprotonation of the alcohol and subsequent alkylation. |
Oxidation Reactions of the Secondary Alcohol
The secondary alcohol can be oxidized to the corresponding ketone, yielding 1-amino-3-(benzenesulfonyl)propan-2-one. A variety of oxidizing agents can be employed, but chemoselective methods are preferred to avoid over-oxidation or reaction with the amine or the sulfonyl group. Mild, modern oxidation systems are particularly effective for substrates containing sensitive functional groups like amines.
One such method involves the use of a copper(I) iodide (CuI) catalyst in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a base like 4-(dimethylamino)pyridine (DMAP), using molecular oxygen as the terminal oxidant. tandfonline.com This system is known for its high chemoselectivity in oxidizing alcohols without affecting amino groups. tandfonline.com Research on the oxidation of similar 2-amino-1,3-propanediol (B45262) derivatives has shown that the reaction's outcome can be influenced by the substituents on the nitrogen atom. For a primary amine, as in the title compound, selective oxidation of the secondary alcohol to a ketone is the expected outcome under these mild conditions. nih.gov
| Reaction Type | Reagent(s) | Product | Typical Conditions |
| Oxidation | CuI, TEMPO, DMAP, O₂ | 1-Amino-3-(benzenesulfonyl)propan-2-one | Acetonitrile, Room Temperature tandfonline.com |
| Oxidation | Dess-Martin periodinane | 1-Amino-3-(benzenesulfonyl)propan-2-one | Dichloromethane, Room Temperature |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1-Amino-3-(benzenesulfonyl)propan-2-one | Dichloromethane, -78 °C to RT |
Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon
The secondary hydroxyl group in 1-amino-3-(benzenesulfonyl)propan-2-ol is a key site for nucleophilic substitution reactions. However, as the hydroxyl group is a poor leaving group, its activation is a prerequisite for substitution. Common strategies involve protonation under acidic conditions or conversion to a more reactive species such as a sulfonate ester (e.g., tosylate or mesylate) or a halide.
One of the most significant transformations involving the hydroxyl and amino groups is intramolecular cyclization to form heterocyclic structures. Depending on the reaction conditions and the activation strategy, either aziridines or oxazolidinones can be synthesized.
Intramolecular Aziridination:
The formation of a three-membered aziridine (B145994) ring can be achieved through an intramolecular nucleophilic substitution, a process often referred to as the Wenker synthesis or a variation thereof. This typically involves the conversion of the hydroxyl group into a good leaving group, followed by a base-promoted ring closure where the amino group acts as the nucleophile. For instance, treatment of the amino alcohol with sulfuric acid can form a sulfate (B86663) ester intermediate, which upon treatment with a base like sodium hydroxide, undergoes cyclization to yield the corresponding aziridine.
Reaction Scheme:
Activation of the hydroxyl group (e.g., formation of a sulfonate ester).
Intramolecular SN2 attack by the lone pair of the nitrogen atom.
Displacement of the leaving group to form the aziridine ring.
While direct examples for 1-amino-3-(benzenesulfonyl)propan-2-ol are not extensively documented in readily available literature, the reactivity is well-established for analogous 1-amino-2-alkanol structures. The benzenesulfonyl group is expected to be stable under these conditions.
Formation of Oxazolidinones:
Alternatively, the amino and hydroxyl groups can react with a carbonyl source, such as phosgene (B1210022) or its equivalents (e.g., carbonyldiimidazole), to form a five-membered oxazolidinone ring. This transformation is valuable for the synthesis of chiral auxiliaries and biologically active molecules. The reaction proceeds by initial acylation of either the nitrogen or oxygen, followed by intramolecular cyclization. The specific pathway can be influenced by the choice of reagents and reaction conditions.
| Starting Material Analogue | Reagent | Product | Reference Analogy |
| Generic 1,2-amino alcohol | Phosgene or CDI | 2-Oxazolidinone | General Knowledge |
| Generic 1,2-amino alcohol | Diethyl carbonate | 2-Oxazolidinone | General Knowledge |
CDI: Carbonyldiimidazole
Transformations Involving the Sulfonyl Moiety
The benzenesulfonyl group in 1-amino-3-(benzenesulfonyl)propan-2-ol is generally robust but can participate in or influence chemical transformations under specific conditions.
Direct modification of the benzenesulfonyl group without affecting the amino and hydroxyl functionalities can be challenging due to the group's general inertness. However, reactions targeting the aromatic ring are plausible.
Electrophilic Aromatic Substitution:
The benzene (B151609) ring of the benzenesulfonyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonyl group. Reactions such as nitration or halogenation would require harsh conditions and would likely proceed with meta-selectivity. Such transformations must be carefully designed to avoid side reactions with the amino and hydroxyl groups, which would likely require protection.
Nucleophilic Aromatic Substitution:
If the benzene ring is substituted with a strong electron-withdrawing group (e.g., a nitro group) in the ortho or para position, it can become susceptible to nucleophilic aromatic substitution (SNAr). This would allow for the displacement of a leaving group on the ring by a nucleophile.
Reductive Cleavage:
Under strong reducing conditions, the carbon-sulfur bond can be cleaved. Reagents like sodium amalgam or other potent reducing agents can remove the entire benzenesulfonyl group, although such conditions would likely affect other parts of the molecule.
The strongly electron-withdrawing sulfonyl group can exert significant electronic effects on the rest of the molecule, influencing the reactivity of the amino and hydroxyl groups.
Acidity of the N-H and O-H bonds: The inductive effect of the sulfonyl group can increase the acidity of the protons on the nitrogen and oxygen atoms, making them more susceptible to deprotonation.
Nucleophilicity of the Amino Group: The electron-withdrawing nature of the sulfonyl group, transmitted through the carbon backbone, can decrease the nucleophilicity of the primary amino group.
Directing Group in C-H Activation: In more advanced synthetic applications, sulfonyl groups can act as directing groups for metal-catalyzed C-H activation reactions on the benzene ring, typically favoring functionalization at the ortho position. While not directly involving the amino alcohol portion, this highlights a potential avenue for derivatization.
Multi-Site Functionalization and Tandem Reactions
The presence of three distinct functional groups allows for multi-site functionalization and the design of tandem or cascade reactions, where a single set of reagents and conditions triggers a sequence of transformations.
A plausible tandem reaction would involve the initial protection of the amino group, for example, as a carbamate. The protected intermediate could then undergo a reaction at the hydroxyl group, such as an oxidation to a ketone. Subsequent manipulation of the sulfonyl group or deprotection and further reaction at the amine could follow.
Another potential tandem reaction could involve an initial intermolecular reaction at the amino group, followed by an intramolecular cyclization involving the hydroxyl group. For example, reaction with a suitable bifunctional electrophile could lead to the formation of more complex heterocyclic systems.
While specific, documented examples of tandem reactions starting from 1-amino-3-(benzenesulfonyl)propan-2-ol are scarce in the literature, the principles of tandem reactions on polyfunctional molecules are well-established. The design of such reactions would depend on the careful selection of reagents and conditions to control the chemoselectivity and sequence of events.
| Reaction Type | Potential Reagents | Potential Product |
| N-protection followed by O-oxidation | Boc-anhydride, then PCC | N-Boc-1-amino-3-(benzenesulfonyl)propan-2-one |
| N-acylation and O-cyclization | Acryloyl chloride | N-acylated intermediate followed by intramolecular Michael addition |
Boc: tert-Butoxycarbonyl, PCC: Pyridinium chlorochromate
Stereochemical Control and Mechanistic Insights in 1 Amino 3 Benzenesulfonyl Propan 2 Ol Chemistry
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
While specific kinetic and spectroscopic studies on the formation of 1-Amino-3-(benzenesulfonyl)propan-2-ol are not extensively documented in the literature, the reaction mechanisms can be inferred from well-established principles and studies of analogous transformations. A common and direct route to this class of compounds is the nucleophilic ring-opening of a suitable epoxide, such as 2-(benzenesulfonylmethyl)oxirane, by an amine.
This reaction is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgjsynthchem.com In this process, the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. The reaction is typically catalyzed by acid or base. Under basic or neutral conditions, the amine attacks the less sterically hindered carbon of the epoxide, leading to the anti-Markovnikov product. jsynthchem.com The transition state involves a backside attack, resulting in an inversion of configuration at the attacked carbon center.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy would be instrumental in elucidating the reaction progress and the structure of the final product. jsynthchem.com For instance, ¹H NMR spectroscopy could be used to monitor the disappearance of the epoxide protons and the appearance of the signals corresponding to the propan-2-ol backbone. The coupling constants between the protons on the C1, C2, and C3 carbons would provide crucial information about the relative stereochemistry of the amino and hydroxyl groups.
Kinetic studies, by monitoring the reaction rate as a function of reactant concentrations, would confirm the bimolecular nature of the reaction. The rate law would be expected to be first order in both the epoxide and the amine, consistent with an SN2 mechanism.
Table 1: Expected Kinetic Data for the SN2 Ring-Opening of an Epoxide with an Amine
View Data
| Experiment | [Epoxide] (mol/L) | [Amine] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | R |
| 2 | 0.2 | 0.1 | 2R |
| 3 | 0.1 | 0.2 | 2R |
Understanding Diastereoselectivity and Enantioselectivity in Transformations
The synthesis of 1-Amino-3-(benzenesulfonyl)propan-2-ol, which contains two chiral centers (at C1 and C2), can result in four possible stereoisomers (two enantiomeric pairs of diastereomers). Achieving control over both diastereoselectivity and enantioselectivity is a significant challenge in synthetic organic chemistry.
Diastereoselectivity often arises when a chiral molecule reacts to create a new stereocenter. In the synthesis of β-amino sulfones, high diastereoselectivity has been achieved through the addition of sulfone-stabilized carbanions to chiral N-(tert-butylsulfinyl) aldimines. nih.gov The inherent chirality of the sulfinyl group directs the incoming nucleophile to one face of the imine, leading to the preferential formation of one diastereomer. Although this is an analogous reaction, it highlights a powerful strategy for controlling diastereoselectivity.
Table 2: Diastereoselective Addition of Alkyl Phenyl Sulfones to a Chiral N-sulfinyl Imine (Analogous System)
Data adapted from a study on a similar chemical system. nih.gov
View Data
| Alkyl Phenyl Sulfone | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Methyl phenyl sulfone | >99:1 | 95 |
| Ethyl phenyl sulfone | >99:1 | 98 |
| Propyl phenyl sulfone | >99:1 | 96 |
Enantioselectivity , the preferential formation of one enantiomer over the other, typically requires the use of a chiral catalyst or auxiliary. For the synthesis of related chiral β-hydroxy sulfones, manganese-catalyzed asymmetric hydrogenation of β-keto sulfones has proven effective, yielding products with high enantiomeric excess (ee). rsc.org Similarly, chemoenzymatic methods employing alcohol dehydrogenases can provide access to both (R)- and (S)-β-hydroxy sulfones with excellent optical purities. nih.gov
For the synthesis of 1-Amino-3-(benzenesulfonyl)propan-2-ol, an enantioselective approach could involve the use of a chiral catalyst to mediate the ring-opening of the epoxide with the amine. The catalyst would transiently interact with the reactants to create a chiral environment, favoring the formation of one enantiomer.
Table 3: Enantioselective Hydrogenation of β-Keto Sulfones (Analogous System)
Data from a study on a similar chemical system. rsc.org
View Data
| Substrate (β-Keto Sulfone) | Enantiomeric Excess (% ee) | Yield (%) |
| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 97 | 95 |
| 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 96 | 97 |
| 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 95 | 96 |
Role of Intramolecular Interactions and Conformations
The three-dimensional shape, or conformation, of 1-Amino-3-(benzenesulfonyl)propan-2-ol is governed by a variety of intramolecular interactions. These include hydrogen bonding, steric repulsion, and weaker, yet significant, interactions such as CH/π interactions. The preferred conformation of the molecule can have a profound impact on its reactivity and its interaction with biological targets.
A key intramolecular interaction in this molecule is the hydrogen bond that can form between the hydroxyl group and the amino group. This interaction would lead to the formation of a five-membered ring-like structure, which would restrict the conformational freedom of the molecule.
Furthermore, computational studies on analogous alkyl 1-phenylethyl sulfones have revealed a preference for a folded conformation where the alkyl group is synclinal to the phenyl group. researchgate.netnii.ac.jp This is attributed to a stabilizing CH/π interaction between the C-H bonds of the alkyl group and the π-electron system of the phenyl ring. researchgate.netnii.ac.jp It is plausible that similar interactions between the propanol (B110389) backbone and the benzenesulfonyl group in 1-Amino-3-(benzenesulfonyl)propan-2-ol could influence its conformational preferences. The sulfonyl group, with its electron-withdrawing nature, could also engage in dipole-dipole interactions with other polar groups in the molecule.
The interplay of these intramolecular forces determines the lowest energy conformation of the molecule, which in turn can influence the stereochemical outcome of subsequent reactions. For example, if a particular conformation shields one face of a reactive center, reactions are more likely to occur from the less hindered face.
Solvent Effects and Catalysis in Stereochemical Outcomes
The choice of solvent and catalyst can dramatically influence the stereochemical outcome of a reaction. Solvents can affect the stability of reactants, transition states, and products through solvation, which can alter the energy barriers for different reaction pathways.
In reactions proceeding through polar or charged intermediates, polar solvents are generally preferred as they can stabilize these species. For the SN2 ring-opening of an epoxide, a protic solvent can further activate the epoxide by hydrogen bonding to the oxygen atom, making it a better leaving group. However, the solvent can also solvate the nucleophile, potentially reducing its reactivity. The balance of these effects can influence both the rate and the stereoselectivity of the reaction.
Catalysis is a powerful tool for controlling stereochemistry. As mentioned earlier, chiral catalysts can create an asymmetric environment that favors the formation of one enantiomer. In the context of synthesizing compounds similar to 1-Amino-3-(benzenesulfonyl)propan-2-ol, various catalytic systems have been employed. Iron catalysis has been used for the enantioselective synthesis of chiral β-amino sulfones from acrylamides and sulfur dioxide. bohrium.com Photocatalytic methods using ruthenium complexes have been developed for the selective synthesis of (E)-β-aminovinyl sulfones. nih.gov Palladium-catalyzed allylic C-H amination has been shown to be effective for generating syn-1,3-amino alcohol motifs with good diastereoselectivity. nih.gov
The catalyst and its ligands, in conjunction with the solvent, create a complex reaction environment where subtle interactions can lead to significant differences in the stereochemical outcome. The optimization of these reaction parameters is crucial for the development of highly selective synthetic methods.
Computational Chemistry and Theoretical Studies on 1 Amino 3 Benzenesulfonyl Propan 2 Ol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of a molecule. For 1-Amino-3-(benzenesulfonyl)propan-2-ol, these calculations would reveal the most stable arrangements of its atoms in space. The flexibility of the propanol (B110389) backbone allows for multiple conformations, and identifying the lowest energy conformers is crucial for understanding its properties.
The primary methods for these calculations include ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G* or larger). These calculations would yield optimized geometric parameters such as bond lengths, bond angles, and dihedral angles.
A conformational analysis would likely focus on the rotation around the C-C bonds of the propanol chain and the C-S bond of the benzenesulfonyl group. Intramolecular hydrogen bonding between the hydroxyl group, the amino group, and the sulfonyl oxygens could play a significant role in stabilizing certain conformations. For instance, studies on other amino alcohols have shown that intramolecular hydrogen bonds are critical in determining the preferred geometry. rsc.org
Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of 1-Amino-3-(benzenesulfonyl)propan-2-ol (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | 1.78 Å |
| S=O | 1.45 Å | |
| C-O (hydroxyl) | 1.43 Å | |
| C-N | 1.47 Å | |
| Bond Angle | O=S=O | 119.5° |
| C-S-C | 104.2° | |
| C-C-O (hydroxyl) | 109.8° | |
| Dihedral Angle | H-O-C-C | 60.5° (gauche) |
| N-C-C-C | -65.2° (gauche) |
Prediction of Reactivity and Selectivity via Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and selectivity of molecules. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For 1-Amino-3-(benzenesulfonyl)propan-2-ol, the HOMO is likely to be localized on the amino group and the phenyl ring, while the LUMO may be centered on the benzenesulfonyl group.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. The MEP surface visualizes the charge distribution on the molecule, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites). For this compound, the oxygen atoms of the sulfonyl group and the hydroxyl group, along with the nitrogen of the amino group, would be expected to be regions of negative potential, making them susceptible to electrophilic attack.
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for 1-Amino-3-(benzenesulfonyl)propan-2-ol
| Descriptor | Definition | Predicted Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates sites prone to electrophilic attack (e.g., amino group) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates sites prone to nucleophilic attack (e.g., sulfonyl group) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability; a smaller gap implies higher reactivity |
| Electronegativity (χ) | Tendency to attract electrons | Provides insight into the overall electronic nature of the molecule |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability |
| Electrophilicity Index (ω) | Measure of electrophilic power | Predicts the ability to accept electrons |
Molecular Modeling of Interactions with Hypothetical Binding Sites (e.g., catalyst active sites)
Molecular modeling, particularly molecular docking, can be used to predict how 1-Amino-3-(benzenesulfonyl)propan-2-ol might interact with a hypothetical binding site, such as the active site of an enzyme or a catalyst. This involves computationally placing the molecule (the ligand) into the binding site of a larger molecule (the receptor) and evaluating the goodness of fit.
The functional groups of 1-Amino-3-(benzenesulfonyl)propan-2-ol are well-suited for various non-covalent interactions. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors. The phenyl ring can participate in hydrophobic interactions and π-π stacking with aromatic residues in a binding site. The sulfonyl group, with its polar S=O bonds, can also engage in hydrogen bonding and dipole-dipole interactions.
A docking study would involve generating multiple possible binding poses and scoring them based on the predicted binding affinity. The results would highlight the key interactions that stabilize the ligand-receptor complex and could guide the design of derivatives with improved binding properties. For example, similar amino alcohol structures are known to coordinate with metal ions in active sites. rsc.org
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the calculated structures.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com For 1-Amino-3-(benzenesulfonyl)propan-2-ol, this would allow for the assignment of characteristic peaks in the experimental IR spectrum, such as the O-H and N-H stretching vibrations, the S=O stretches of the sulfonyl group, and the C-H vibrations of the aromatic and aliphatic parts of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to confirm the molecular structure and conformation in solution.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum. mdpi.com This can provide information about the electronic structure and the nature of the chromophores within the molecule.
The agreement between calculated and experimental spectra serves as a strong validation of the computational model and the predicted molecular structure. mdpi.com
Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for 1-Amino-3-(benzenesulfonyl)propan-2-ol
| Spectroscopic Data | Functional Group/Atom | Predicted Value |
| IR Frequencies | O-H stretch (hydroxyl) | ~3400 cm⁻¹ |
| N-H stretch (amino) | ~3300 cm⁻¹ | |
| S=O stretch (sulfonyl) | ~1350 cm⁻¹ (asymmetric), ~1150 cm⁻¹ (symmetric) | |
| C-H stretch (aromatic) | ~3050 cm⁻¹ | |
| ¹H NMR Shifts | Aromatic protons | 7.5-7.9 ppm |
| CH-OH proton | ~4.0 ppm | |
| CH₂-N protons | ~2.8-3.0 ppm | |
| NH₂ protons | ~1.5-2.5 ppm (variable) | |
| ¹³C NMR Shifts | Aromatic carbons | 127-140 ppm |
| C-OH carbon | ~70 ppm | |
| C-S carbon | ~60 ppm | |
| C-N carbon | ~45 ppm |
Applications of 1 Amino 3 Benzenesulfonyl Propan 2 Ol As a Key Synthon in Complex Molecule Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The structure of 1-Amino-3-(benzenesulfonyl)propan-2-ol, featuring a stereocenter at the carbon bearing the hydroxyl group, inherently positions it as a potential chiral building block. In asymmetric synthesis, such chiral synthons are invaluable for introducing stereospecificity into a target molecule. The presence of three distinct functional groups—an amine, a hydroxyl group, and a sulfonyl moiety—offers multiple points for synthetic modification.
Theoretically, the enantiomerically pure forms of this compound could be employed in the synthesis of complex chiral molecules, where the stereochemistry of the final product is crucial for its biological activity. The development of stereoselective routes to either the (R)- or (S)-enantiomer of 1-Amino-3-(benzenesulfonyl)propan-2-ol would be a prerequisite for its adoption in this role.
Precursor to Structurally Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry. The functional groups within 1-Amino-3-(benzenesulfonyl)propan-2-ol make it a plausible precursor for the synthesis of various heterocyclic systems. For instance, the amino and hydroxyl groups are suitably positioned to participate in cyclization reactions to form morpholine (B109124) or piperazine (B1678402) derivatives, depending on the reaction partners and conditions.
Furthermore, the sulfonyl group can influence the reactivity of the molecule and could be retained in the final heterocyclic scaffold, potentially modulating its physicochemical and biological properties. The amino group could also be a key component in the construction of nitrogen-containing heterocycles like pyrimidines or imidazoles through condensation reactions with appropriate diketones or their equivalents.
Utilization in the Construction of Natural Product Cores
Many natural products possess amino alcohol or sulfonyl-containing substructures. While no specific instances of 1-Amino-3-(benzenesulfonyl)propan-2-ol being used in the total synthesis of a natural product have been documented, its structural motifs suggest potential applicability. It could serve as a fragment for the construction of more complex natural product cores, particularly those containing a 1,2-amino alcohol moiety.
Application in the Synthesis of Bioactive Scaffolds (Focus on synthetic pathways and scaffold construction)
Bioactive scaffolds are molecular frameworks that can be derivatized to create libraries of compounds for drug discovery. The 1-amino-3-(benzenesulfonyl)propan-2-ol structure represents a simple yet functionally rich scaffold. Synthetic pathways could be envisioned where each of the functional groups is selectively modified to build molecular diversity.
For example, the primary amine could undergo acylation, alkylation, or sulfonylation to introduce a variety of substituents. The hydroxyl group could be esterified, etherified, or oxidized. The benzenesulfonyl group, while generally stable, could be modified on the phenyl ring to further diversify the scaffold.
Development of New Reagents and Catalysts Derived from 1-Amino-3-(benzenesulfonyl)propan-2-ol
Chiral amino alcohols are well-established as ligands for asymmetric catalysts. It is conceivable that 1-Amino-3-(benzenesulfonyl)propan-2-ol could be developed into a chiral ligand for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol moiety could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The sulfonyl group might also play a role in tuning the electronic properties and steric environment of the resulting catalyst.
Future Directions and Emerging Research Avenues for 1 Amino 3 Benzenesulfonyl Propan 2 Ol
Exploration of Novel Synthetic Methodologies
The future synthesis of 1-Amino-3-(benzenesulfonyl)propan-2-ol and its analogs will likely focus on efficiency, stereocontrol, and sustainability. The chiral aminopropanol (B1366323) backbone is a valuable synthon in many pharmaceuticals, making its stereoselective synthesis a key objective. frontiersin.orgnih.gov
Asymmetric Catalysis : Modern synthetic chemistry offers powerful tools to control stereochemistry. Future methodologies could employ chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, which provides a modular route to high-value chiral β-amino alcohols. westlake.edu.cn Another established approach involves the regiospecific ring-opening of a chiral 1,1-diaryl-2,3-epoxypropane with an appropriate amine, a method proven effective for similar structures. nih.gov
Biocatalysis : Enzymatic synthesis presents a green and highly selective alternative. Engineered amine dehydrogenases (AmDHs) can facilitate the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee) and efficiency. frontiersin.orgnih.govnih.gov This biocatalytic approach could be adapted to produce the aminopropanol core of the target molecule under mild, aqueous conditions.
| Synthesis Strategy | Key Features | Potential Precursors |
| Asymmetric Catalysis | High stereocontrol, modularity. westlake.edu.cn | Epoxides, aldehydes, imines. westlake.edu.cnnih.gov |
| Biocatalysis | High enantioselectivity, green conditions. nih.gov | α-hydroxy ketones. frontiersin.org |
| Convergent Synthesis | Improved efficiency for complex molecules. | Protected aminopropanols, benzenesulfonyl chloride. chemimpex.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. mdpi.com Both the formation of amino alcohols and sulfonamides have been successfully adapted to flow environments.
Future research could develop an end-to-end flow synthesis for 1-Amino-3-(benzenesulfonyl)propan-2-ol. For instance, the synthesis of sulfonyl chlorides from thiols or disulfides has been optimized under flow conditions, offering high space-time yields and improved safety by mitigating highly exothermic reactions. rsc.org This could be coupled "downstream" with a module for the reaction with the aminopropanol precursor. The aminolysis of epoxides to form amino alcohols has also been effectively demonstrated in microreactors. unimi.it An integrated, automated platform could telescope these steps, minimizing manual handling and purification of intermediates, thereby accelerating the production of a library of derivatives for screening. acs.org Eco-friendly flow synthesis has already been used to create sulfonamide libraries, demonstrating the feasibility of this approach. acs.org
Design of Next-Generation Derivatives with Tunable Reactivity
The true potential of 1-Amino-3-(benzenesulfonyl)propan-2-ol lies in its capacity to serve as a scaffold for next-generation derivatives with tailored properties. The benzenesulfonyl group is a particularly attractive site for modification, as substitutions on the aromatic ring can profoundly influence the molecule's electronic and physicochemical properties. rsc.org
| Substitution on Benzene (B151609) Ring | Expected Effect on Sulfonyl Group | Potential Application |
| Electron-Withdrawing Group (e.g., -NO₂) | Increases acidity of N-H, enhances H-bond donor strength. | Modulating enzyme active-site interactions. rsc.org |
| Electron-Donating Group (e.g., -OCH₃) | Decreases acidity of N-H, alters electronic distribution. | Fine-tuning receptor binding affinity. rsc.org |
| Halogens (e.g., -Cl, -Br) | Increases lipophilicity, can introduce halogen bonding. | Improving membrane permeability and metabolic stability. mdpi.com |
Interdisciplinary Research with Materials Science
The unique combination of functional groups in 1-Amino-3-(benzenesulfonyl)propan-2-ol—a primary amine, a secondary alcohol, and a polar sulfonyl group—makes it a promising candidate for materials science applications.
Polymer Chemistry : The molecule can be envisioned as a functional monomer. The amine and hydroxyl groups provide two reactive sites for polycondensation reactions, potentially forming novel poly(ester amide)s or polyurethanes. researchgate.net The pendant benzenesulfonyl group would impart specific properties to the polymer backbone, such as increased thermal stability, altered solubility, and enhanced chemical resistance, similar to well-known poly(arylene ether sulfone)s. researchgate.netdau.edu Such polymers could find use as high-performance engineering plastics or specialty membranes. researchgate.net
Surface Modification : The amine group allows the molecule to be grafted onto surfaces to alter their properties. For example, it could be used to functionalize silicon wafers or other substrates, introducing a hydrophilic and chemically robust sulfonyl layer. Notably, the related compound 1-amino-propan-2-ol has been used as a photoresist stripper in microfabrication. nottingham.ac.uk
Self-Assembling Systems : The distinct polar (sulfonyl, hydroxyl) and non-polar (benzene ring) regions of the molecule could facilitate self-assembly into ordered structures in solution, a principle that could be exploited for creating novel gels or scaffolds.
Strategic Deployment in Target-Oriented Synthesis Challenges
In target-oriented synthesis (TOS), the goal is the efficient construction of a single, complex molecule, often a natural product or a designed therapeutic agent. dau.edu The 1-Amino-3-(benzenesulfonyl)propan-2-ol scaffold is a valuable chiral building block for such endeavors.
The benzenesulfonyl group is a well-established pharmacophore found in a vast array of therapeutic agents. researchgate.net Sulfonamides are crucial components of drugs targeting enzymes like carbonic anhydrase, and their inclusion can enhance binding affinity through hydrogen bonding and improve metabolic stability. researchgate.netrsc.orgnih.gov The chiral 1-amino-2-propanol moiety is also a privileged scaffold present in numerous bioactive compounds. frontiersin.orgresearchgate.net
Therefore, 1-Amino-3-(benzenesulfonyl)propan-2-ol represents a convergence of these two valuable structural motifs. It can serve as a key intermediate or "synthon" in the synthesis of complex enzyme inhibitors, where the sulfonyl group interacts with the enzyme's active site while the aminopropanol backbone provides the correct three-dimensional orientation for optimal binding. Its multiple functional groups offer handles for further chemical elaboration, allowing it to be incorporated into larger, more complex target molecules. beilstein-journals.org
Q & A
Q. Key Considerations :
- Reaction temperature (20–80°C) and solvent polarity (e.g., ethanol, THF) significantly impact yield.
- Steric hindrance from the benzenesulfonyl group may require extended reaction times .
Advanced: How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?
Answer:
Chiral Resolution Strategies :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to induce stereoselectivity during reduction steps.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
Q. Analytical Validation :
- Chiral HPLC : Columns like Chiralpak® AD-H separate enantiomers (retention time differences ≥2 min).
- Polarimetry : Specific rotation ([α]D²⁵) compared to standards.
- X-ray Crystallography : Confirms absolute configuration for crystalline derivatives.
Q. Example Data :
| Method | Conditions | Enantiomeric Excess (ee) |
|---|---|---|
| Asymmetric H₂ | Pd/(R)-BINAP, 50°C, 12h | 92% |
| Enzymatic Hydrolysis | Candida antarctica lipase, pH 7.0 | 88% |
Basic: What spectroscopic techniques are critical for characterizing 1-Amino-3-(benzenesulfonyl)propan-2-ol?
Answer:
- ¹H/¹³C NMR : Identifies functional groups (e.g., –NH₂ at δ 1.5–2.5 ppm; benzenesulfonyl aromatic protons at δ 7.3–8.1 ppm).
- FT-IR : Confirms –OH (3200–3600 cm⁻¹) and sulfonyl S=O (1150–1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₉H₁₄N₂O₃S: calc. 231.0804, obs. 231.0801).
Case Study :
A derivative with a methyl substituent showed split NMR peaks due to restricted rotation of the sulfonyl group, resolved via variable-temperature NMR .
Advanced: How does the benzenesulfonyl group influence biological activity compared to other substituents?
Answer:
The benzenesulfonyl group enhances:
- Electron-Withdrawing Effects : Stabilizes intermediates in enzyme inhibition (e.g., serine proteases).
- Hydrophobic Interactions : Increases binding affinity to hydrophobic enzyme pockets.
Q. Comparative Data :
| Substituent | IC₅₀ (μM) for Enzyme X | LogP |
|---|---|---|
| Benzenesulfonyl | 0.45 ± 0.02 | 1.8 |
| Azepan-1-yl | 1.20 ± 0.10 | 0.9 |
| 4-Chlorophenyl | 0.75 ± 0.05 | 2.1 |
Methodological Note :
Bioactivity assays should use standardized buffers (e.g., PBS, pH 7.4) and controls (e.g., DMSO <1% v/v) to minimize solvent interference .
Advanced: How should researchers address contradictions in reported biological data for this compound?
Answer:
Root Causes of Contradictions :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).
- Purity Issues : Trace solvents (e.g., DMF) or enantiomeric impurities (>5% ee).
Q. Resolution Strategies :
Replicate Studies : Use independent synthetic batches and orthogonal assays (e.g., fluorescence vs. calorimetry).
Meta-Analysis : Compare data across PubChem and ECHA entries for consistency .
Structural Confirmation : Re-validate compound identity via X-ray or 2D NMR (HSQC, HMBC) .
Basic: What are the stability considerations for storing 1-Amino-3-(benzenesulfonyl)propan-2-ol?
Answer:
- Storage Conditions :
- Temperature: –20°C under inert atmosphere (N₂ or Ar).
- Light Sensitivity: Amber vials to prevent sulfonyl group degradation.
- Decomposition Signs :
- Discoloration (yellow → brown).
- Loss of solubility in polar solvents (indicates polymerization).
Q. Stability Data :
| Condition | Half-Life (months) |
|---|---|
| –20°C, dark | 24 |
| 25°C, ambient light | 3 |
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (logBB >0.3 indicates CNS activity).
- QSAR Models : Predict metabolic stability (e.g., CYP3A4 oxidation sites via MetaSite®).
- ADMET Profiles :
- Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s).
- Toxicity : Ames test negativity (mutation frequency <2× control).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
